molecular formula C13H10F2N2OS B11124439 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B11124439
M. Wt: 280.29 g/mol
InChI Key: OFVXLRREYBAXKU-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide: is a synthetic organic compound that features a thiazole ring substituted with a difluorophenyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole ring.

    Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through the reaction of cyclopropanecarboxylic acid with the thiazole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific receptors or enzymes in disease pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The thiazole ring can participate in π-π stacking interactions, while the cyclopropanecarboxamide moiety provides rigidity and specificity to the binding site. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Uniqueness: N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiazole ring with a difluorophenyl group and a cyclopropanecarboxamide moiety. This unique structure provides specific interactions and properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C13H10F2N2OS

Molecular Weight

280.29 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H10F2N2OS/c14-8-3-4-9(10(15)5-8)11-6-19-13(16-11)17-12(18)7-1-2-7/h3-7H,1-2H2,(H,16,17,18)

InChI Key

OFVXLRREYBAXKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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